PI3Kα vs. EGFR Target Engagement Prediction
A structurally related compound, N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide (10k), demonstrated sub-micromolar EGFR-TK inhibition (IC50 0.010 μM on HCC827 cells), whereas the 2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is annotated as a PI3K ligand [1]. This shift in predicted target profile, from EGFR to PI3K, is attributed to the change in the sulfonamide substituent pattern [1]. Direct head-to-head experimental data is not available.
| Evidence Dimension | Predicted primary kinase target |
|---|---|
| Target Compound Data | PI3K (inferred from vendor annotation) |
| Comparator Or Baseline | N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide (10k): EGFR-TK (IC50 0.010 μM) |
| Quantified Difference | Not quantifiable; categorical target shift |
| Conditions | In silico/inferred vs. experimental EGFR-TK autophosphorylation assay in HCC827 cells |
Why This Matters
This suggests a distinct kinase selectivity profile, which is critical for researchers designing PI3K-focused chemical probes to avoid off-target EGFR activity.
- [1] Borude, A. S., et al. Eur. J. Med. Chem. 2024, 276, 116727. View Source
